potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
Description
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a chemical compound with the molecular formula C7H7KN2O3 It is a potassium salt derivative of a pyridazinone compound, characterized by its unique structure that includes a pyridazinone ring and an acetate group
Properties
CAS No. |
2703779-49-9 |
|---|---|
Molecular Formula |
C7H7KN2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the potassium hydroxide to form the potassium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Water or a water-alcohol mixture
Reaction Time: Several hours to ensure complete neutralization
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and potassium hydroxide
Catalysts: Not typically required
Purification: Crystallization or recrystallization from aqueous solutions to obtain the pure potassium salt
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl acetate derivatives.
Reduction: Formation of 1-methyl-6-hydroxy-1,6-dihydropyridazin-3-yl acetate.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propionate
- Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)butyrate
Uniqueness
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is unique due to its specific acetate group, which imparts distinct chemical properties compared to its propionate and butyrate analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
